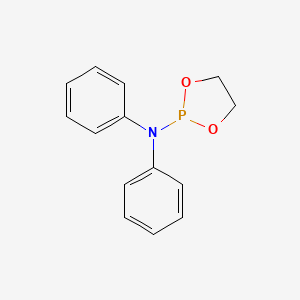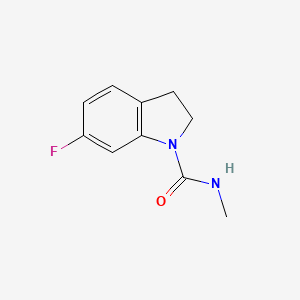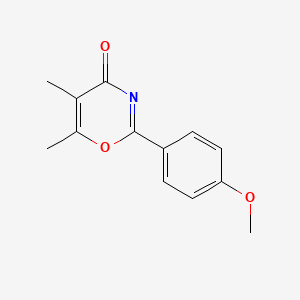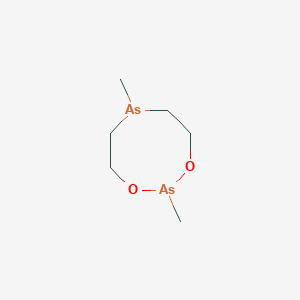![molecular formula C12H9Cl3O2 B14381430 2',4',6'-Trichloro-5-hydroxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one CAS No. 88175-00-2](/img/structure/B14381430.png)
2',4',6'-Trichloro-5-hydroxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,4’,6’-Trichloro-5-hydroxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is a chemical compound with significant interest in various scientific fields This compound is characterized by the presence of three chlorine atoms and a hydroxyl group attached to a biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’,6’-Trichloro-5-hydroxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one typically involves the chlorination of biphenyl derivatives followed by hydroxylation. One common method includes the use of chlorinating agents such as chlorine gas or thionyl chloride under controlled conditions to introduce chlorine atoms at specific positions on the biphenyl ring. Subsequent hydroxylation can be achieved using reagents like sodium hydroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination and hydroxylation steps.
化学反应分析
Types of Reactions
2’,4’,6’-Trichloro-5-hydroxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: Chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or Grignard reagents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dechlorinated biphenyl derivatives.
Substitution: Formation of substituted biphenyl compounds with various functional groups.
科学研究应用
2’,4’,6’-Trichloro-5-hydroxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 2’,4’,6’-Trichloro-5-hydroxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms and hydroxyl group play crucial roles in binding to active sites and modulating biological pathways. These interactions can lead to inhibition or activation of specific biochemical processes, contributing to the compound’s observed effects.
相似化合物的比较
Similar Compounds
2-Hydroxy-3,5,6-trichloropyridine: Similar in having multiple chlorine atoms and a hydroxyl group but differs in the core structure being a pyridine ring.
Cyanuric chloride: Contains three chlorine atoms but is based on a triazine ring structure.
Uniqueness
2’,4’,6’-Trichloro-5-hydroxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is unique due to its biphenyl core structure, which provides distinct chemical and physical properties compared to pyridine or triazine derivatives. This uniqueness makes it valuable for specific applications where biphenyl characteristics are desired.
属性
CAS 编号 |
88175-00-2 |
|---|---|
分子式 |
C12H9Cl3O2 |
分子量 |
291.6 g/mol |
IUPAC 名称 |
3-hydroxy-5-(2,4,6-trichlorophenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H9Cl3O2/c13-7-3-10(14)12(11(15)4-7)6-1-8(16)5-9(17)2-6/h3-6,16H,1-2H2 |
InChI 键 |
CVEYCUICVREOCW-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC(=O)C=C1O)C2=C(C=C(C=C2Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]-2-methylbenzene-1-sulfonamide](/img/structure/B14381347.png)
![10-[(1-Methylpiperidin-3-YL)methyl]-10H-phenothiazin-1-OL](/img/structure/B14381349.png)








![1,3-Dimethyl-6-phenyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B14381404.png)
![1-[3-(3,7-Dimethylocta-2,6-dien-1-yl)-2,4-dihydroxyphenyl]ethan-1-one](/img/structure/B14381410.png)
![N,N-Dimethyl[(prop-2-en-1-yl)sulfanyl]methaniminium](/img/structure/B14381416.png)

